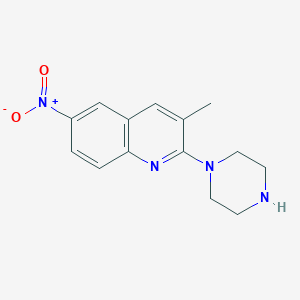
4,6-Bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a pyrimidine derivative is reacted with methylthiol and phenylmethylthiol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methylthio groups are converted to sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the substituent groups, leading to various reduced forms of the compound.
Substitution: The phenylmethylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity is of interest in the field of medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-(Methylthio)pyrimidine-5-carboxylic acid
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- stands out due to the presence of two phenylmethylthio groups. These groups enhance its chemical reactivity and potential for forming diverse derivatives. Additionally, the compound’s unique structure may confer specific biological activities not observed in its analogs.
Eigenschaften
Molekularformel |
C20H18N2O2S3 |
|---|---|
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
4,6-bis(benzylsulfanyl)-2-methylsulfanylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C20H18N2O2S3/c1-25-20-21-17(26-12-14-8-4-2-5-9-14)16(19(23)24)18(22-20)27-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,23,24) |
InChI-Schlüssel |
JQFMWAZMMYZMOM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(C(=N1)SCC2=CC=CC=C2)C(=O)O)SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


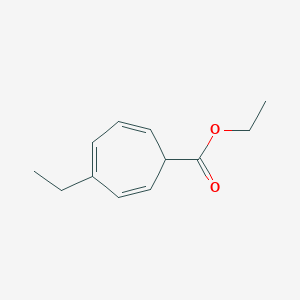
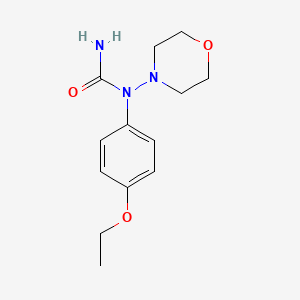
![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)

propanedinitrile](/img/structure/B12594582.png)
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)
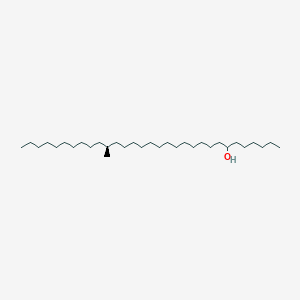


![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
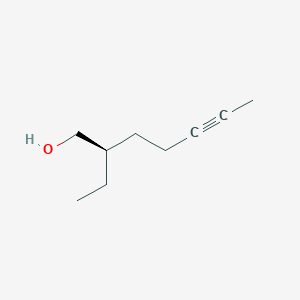
![2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline](/img/structure/B12594611.png)
